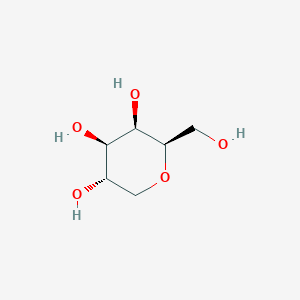
(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a primary source of energy for living organisms and plays a crucial role in various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
D-glucose can be synthesized through several methods, including the hydrolysis of starch and cellulose. The hydrolysis process involves breaking down polysaccharides into simpler sugars using acids or enzymes. For example, starch can be hydrolyzed using hydrochloric acid or amylase enzymes to produce D-glucose.
Industrial Production Methods
Industrially, D-glucose is produced from corn starch through enzymatic hydrolysis. The process involves the following steps:
Liquefaction: Corn starch is mixed with water and heated to form a slurry. Alpha-amylase is added to break down the starch into shorter chains of glucose.
Saccharification: The slurry is further treated with glucoamylase to convert the short chains into D-glucose.
Purification: The resulting glucose solution is purified through filtration and ion-exchange processes to remove impurities.
化学反应分析
Types of Reactions
D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of D-glucose with sodium borohydride or hydrogen in the presence of a catalyst produces sorbitol.
Substitution: D-glucose can undergo substitution reactions to form derivatives such as glucosides when reacted with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen with a catalyst
Substitution: Alcohols, acid catalysts
Major Products Formed
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Glucosides
科学研究应用
D-glucose has numerous applications in scientific research across various fields:
Chemistry: It is used as a standard for calibrating instruments and in the synthesis of various organic compounds.
Biology: D-glucose is essential for studying cellular respiration and metabolic pathways.
Medicine: It is used in intravenous solutions to provide energy to patients and in the treatment of hypoglycemia.
Industry: D-glucose is used in the food industry as a sweetener and in the fermentation process to produce ethanol.
作用机制
D-glucose exerts its effects by serving as a primary energy source for cells. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. The molecular targets involved include enzymes such as hexokinase and phosphofructokinase, which regulate the glycolytic pathway.
相似化合物的比较
D-glucose can be compared with other similar compounds such as D-fructose, D-galactose, and D-mannose. While all these sugars are monosaccharides and share similar chemical properties, they differ in their structural configurations and biological roles.
D-fructose: A ketohexose found in fruits and honey, used as a sweetener.
D-galactose: An aldohexose found in milk, important in the synthesis of glycoproteins and glycolipids.
D-mannose: An aldohexose involved in glycosylation processes in cells.
D-glucose is unique due to its central role in energy metabolism and its widespread presence in nature.
属性
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-KCDKBNATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














